REACTION_CXSMILES
|
[Br-].[Mg+2].[Br-].[C:4]([O:10][CH2:11][N:12]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][C:19]=2[O:23]C)[N:14]=[CH:13]1)(=[O:9])[C:5]([CH3:8])([CH3:7])[CH3:6]>N1C=CC=CC=1>[C:4]([O:10][CH2:11][N:12]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][C:19]=2[OH:23])[N:14]=[CH:13]1)(=[O:9])[C:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1.2|
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Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
|
[Br-].[Mg+2].[Br-]
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCN1C=NC2=CC=CC(=C2C1=O)OC
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Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
|
UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 120° C. for one hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated under high vacuum
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Type
|
ADDITION
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Details
|
Diluted acetic acid (15 ml in 100 ml water) was added
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under high vacuum in the presence of P2O5
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCN1C=NC2=CC=CC(=C2C1=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.33 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |